8-Hexadecyne
Overview
Description
This compound is an organic compound with the molecular formula C₁₆H₃₀ and a molecular weight of 222.4094 g/mol . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, hexadec-8-yne .
Preparation Methods
The synthesis of 8-Hexadecyne can be achieved through various synthetic routes. One common method involves the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-octyne with 1-bromooctane in the presence of a strong base like sodium amide can yield this compound . Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
8-Hexadecyne undergoes several types of chemical reactions, including:
Hydrogenation: The addition of hydrogen in the presence of a catalyst like palladium on carbon can convert this compound to .
Halogenation: Reaction with halogens such as bromine can lead to the formation of .
Oxidation: Using oxidizing agents like potassium permanganate, this compound can be oxidized to form carboxylic acids .
Common reagents and conditions used in these reactions include hydrogen gas, halogens, and oxidizing agents under controlled temperature and pressure conditions . The major products formed from these reactions are typically alkanes, haloalkanes, and carboxylic acids .
Scientific Research Applications
8-Hexadecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use it to study the effects of alkynes on biological systems, including enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Hexadecyne exerts its effects involves its ability to participate in nucleophilic addition reactions due to the presence of the carbon-carbon triple bond. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially leading to inhibition or modification of their activity .
Comparison with Similar Compounds
8-Hexadecyne can be compared with other alkynes such as 1-octyne and 1-decyne . While all these compounds share the characteristic triple bond, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. For instance, the longer chain length can result in higher boiling points and different solubility characteristics .
Similar Compounds
- 1-Octyne
- 1-Decyne
- 1-Dodecyne
These compounds, while similar in structure, differ in their chain lengths and, consequently, their physical and chemical properties .
Properties
IUPAC Name |
hexadec-8-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDKMBBHKZXPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873097 | |
Record name | 8-Hexadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-86-3 | |
Record name | 8-Hexadecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hexadecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hexadecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hexadecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical constituent found in the essential oil of Nymphaea alba var. and what is its reported activity?
A1: The research identified 47 chemical constituents in the essential oil of Nymphaea alba var. using GC-MS analysis. [] The most abundant compound is 8-Hexadecyne, comprising 31.04% of the total essential oil content. [] While the study focuses on the overall antioxidant activity of the essential oil, it doesn't delve into the specific activities or properties of this compound itself.
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